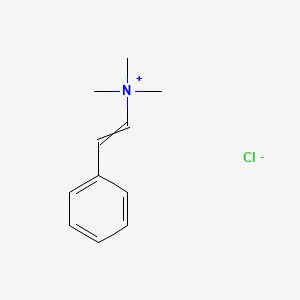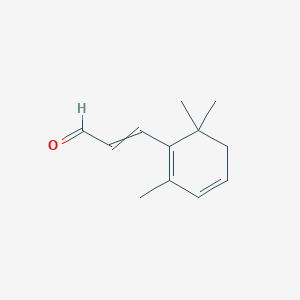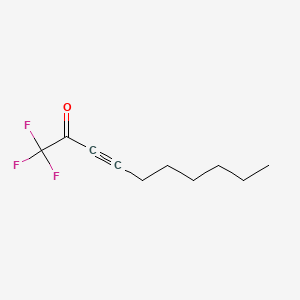
3-Decyn-2-one, 1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyn-2-one, 1,1,1-trifluoro-: is an organic compound with the molecular formula C₁₀H₁₃F₃O . It is characterized by the presence of a trifluoromethyl group attached to a decynone structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyn-2-one, 1,1,1-trifluoro- typically involves the reaction of trifluoroacetyl chloride with an appropriate alkyne under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 3-Decyn-2-one, 1,1,1-trifluoro- may involve continuous synthesis methods to ensure efficiency and scalability. For example, a continuous reactor system can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, allowing for a streamlined and efficient production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Decyn-2-one, 1,1,1-trifluoro- undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of substituted products.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form cyclic structures.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in addition reactions include amines and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate cycloaddition reactions.
Solvents: Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield trifluoromethylated amides, while cycloaddition reactions can produce various cyclic compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Decyn-2-one, 1,1,1-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity.
Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, 3-Decyn-2-one, 1,1,1-trifluoro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of 3-Decyn-2-one, 1,1,1-trifluoro- involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, in enzymatic reactions, the trifluoromethyl group can enhance the compound’s ability to form stable intermediates, leading to more efficient catalysis. The specific pathways and molecular targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
- 1,1,1-Trifluoro-4-trimethylstannylbut-3-yn-2-one
- 1,1,1-Trifluoro-3-buten-2-one
Comparison: Compared to similar compounds, 3-Decyn-2-one, 1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of a terminal alkyne group. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the longer carbon chain can provide additional sites for functionalization, making it more versatile in chemical synthesis. Additionally, the terminal alkyne group can participate in specific reactions, such as Sonogashira coupling, which may not be possible with other trifluoromethylated compounds .
Propriétés
Numéro CAS |
85336-10-3 |
|---|---|
Formule moléculaire |
C10H13F3O |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
1,1,1-trifluorodec-3-yn-2-one |
InChI |
InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h2-6H2,1H3 |
Clé InChI |
LECHALRQDMTAQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)


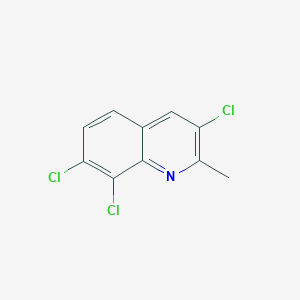
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
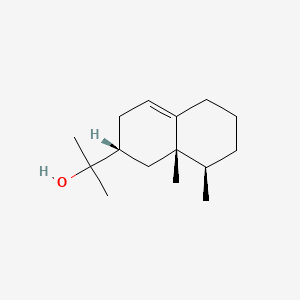
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
